5-Bromouridine

Description

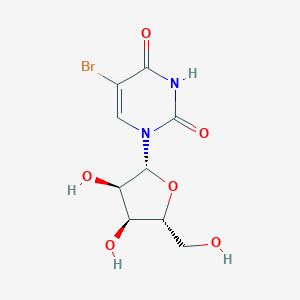

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFIRQJZCNVMCW-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317210 | |

| Record name | 5-Bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-75-5 | |

| Record name | 5-Bromouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEY8PG1BRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Bromouridine: A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromouridine (5-BrU) is a halogenated analog of the nucleoside uridine (B1682114) that has become an indispensable tool in molecular biology.[1][2] Its ability to be incorporated into newly synthesized RNA allows for the specific labeling and subsequent analysis of transcript dynamics, providing deep insights into gene expression and regulation.[3] Beyond its utility as a molecular probe, 5-BrU exhibits significant biological activities, including mutagenic, antiviral, and anticancer properties, making it a subject of interest in therapeutic development. This technical guide provides an in-depth overview of 5-Bromouridine, its mechanisms of action, and its diverse applications in research, supported by experimental protocols and quantitative data.

Chemical Properties and Mechanism of Incorporation

5-Bromouridine is a pyrimidine (B1678525) nucleoside in which the hydrogen atom at the fifth carbon of the uracil (B121893) ring is replaced by a bromine atom.[1][4] This substitution is key to its utility. Cellular polymerases readily recognize and incorporate 5-BrU into elongating RNA chains in place of uridine. Once incorporated, the bromine atom provides a unique tag that can be specifically targeted by antibodies, allowing for the isolation and detection of newly transcribed RNA.

The triphosphate form, 5-Bromouridine 5'-triphosphate (BrUTP), is the active molecule used by RNA polymerases.

Core Applications in Molecular Biology

Metabolic Labeling and Analysis of RNA Dynamics

The primary application of 5-BrU is in the metabolic labeling of nascent RNA to study its synthesis, processing, and degradation. This is often achieved through a "pulse-chase" experimental design.

-

Pulse Labeling: Cells are incubated with 5-BrU for a short period, allowing for its incorporation into newly synthesized RNA.

-

Chase: The 5-BrU-containing medium is replaced with a medium containing a high concentration of unlabeled uridine, preventing further incorporation of 5-BrU. The fate of the labeled RNA can then be tracked over time.

This technique, often coupled with immunoprecipitation and high-throughput sequencing (termed BRIC-seq: 5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis), allows for the genome-wide determination of RNA half-lives.

Investigation of RNA Splicing

5-Bromouridine has been instrumental in studying the intricacies of pre-mRNA splicing. By incorporating BrUTP into pre-mRNA transcripts in vitro, researchers have demonstrated that the substitution of uridines with 5-BrU can inhibit the splicing process. This finding suggests a critical role for the unmodified uridine residues in the splicing reaction.

Detection of RNA Synthesis in Single Cells

Incorporated 5-BrU can be detected at the single-cell level using immunocytochemistry with anti-BrdU antibodies, followed by flow cytometry or microscopy. This allows for the quantification of transcriptional activity in individual cells within a heterogeneous population.

Mutagenic Properties

5-Bromouridine and its deoxyribose counterpart, 5-Bromodeoxyuridine (BrdU), are known mutagens that can induce base substitutions in DNA. The mutagenic effect arises from the tautomeric properties of the 5-bromouracil (B15302) base.

-

Keto form: In its more stable keto form, 5-bromouracil pairs with adenine (B156593), mimicking thymine.

-

Enol/Ionized form: In its rarer enol or ionized form, it can mispair with guanine, behaving like cytosine.

This tautomeric shifting can lead to two types of point mutations during DNA replication:

-

AT to GC transition: If 5-BrU is incorporated opposite adenine and then tautomerizes to its enol/ionized form in a subsequent round of replication, it will pair with guanine.

-

GC to AT transition: Conversely, if the enol/ionized form of 5-BrU is incorporated opposite guanine, it can then shift to its keto form and pair with adenine in the next replication cycle.

The efficiency of 5-BrU-induced mutagenesis can be influenced by the surrounding DNA sequence. Furthermore, the repair of DNA lesions caused by the dehalogenation of incorporated 5-bromouracil can also contribute to its mutagenic effects.

Therapeutic Potential

Antiviral Activity

5-Bromouridine and its derivatives have demonstrated activity against certain viruses, particularly herpes simplex virus type 1 (HSV-1). The antiviral mechanism is thought to involve the metabolic conversion of these compounds to their active forms, which can then interfere with viral replication. For instance, some 5-substituted deoxyuridines show greater affinity for viral thymidine (B127349) kinase and, as 5'-triphosphates, for viral DNA polymerase compared to their cellular counterparts, leading to selective inhibition of viral replication.

Anticancer Properties

5-Bromouridine has been shown to possess antitumor activity. It can induce apoptosis (programmed cell death) and cause cell cycle arrest in the S phase in cancer cell lines such as HL-60 and MOLT-4. The proposed mechanism involves the inhibition of DNA synthesis. Additionally, related compounds like bromovinyldeoxyuridine (BVDU) have been shown to enhance the antitumor activity of other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).

Data Presentation

| Parameter | Cell Line | Value | Reference |

| LC50 | HL-60 (Human promyelocytic leukemia) | 10 µM | |

| LC50 | MOLT-4 (Human T-cell acute lymphoblastic leukemia) | 20 µM | |

| Therapeutic Index (LD50/ED50) of 5-FU + BVDU (i.p.) | Adenocarcinoma 755 (in mice) | 8.1 | |

| Therapeutic Index (LD50/ED50) of 5-FU + BVDU (p.o.) | Adenocarcinoma 755 (in mice) | 3.9 | |

| Therapeutic Index (LD50/ED50) of 5-FU alone (i.p.) | Adenocarcinoma 755 (in mice) | 2.3 |

Experimental Protocols

Detailed Methodology for 5-BrU Labeling and Immunoprecipitation of RNA

This protocol is adapted from established methods for investigating RNA synthesis.

Materials:

-

Cell culture medium

-

5-Bromouridine (5-BrU) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., TRIzol)

-

RNA extraction kit

-

DNase I

-

Anti-BrdU/BrU antibody

-

Protein A/G magnetic beads

-

Washing buffers

-

Elution buffer

Procedure:

-

Cell Culture and Labeling:

-

Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Add 5-BrU to the culture medium to a final concentration of 1-2 mM.

-

Incubate the cells for the desired labeling period (e.g., 30-60 minutes). The optimal time should be determined empirically.

-

-

Cell Harvest and RNA Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells directly in the culture dish using a suitable lysis reagent.

-

Extract total RNA according to the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

Immunoprecipitation of 5-BrU Labeled RNA:

-

Incubate the total RNA with an anti-BrdU/BrU antibody in a suitable binding buffer for 1-2 hours at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for another hour at 4°C to capture the complexes.

-

Wash the beads several times with appropriate washing buffers to remove non-specifically bound RNA.

-

Elute the 5-BrU labeled RNA from the beads using an elution buffer.

-

-

Downstream Analysis:

-

The purified 5-BrU labeled RNA can be analyzed by various methods, including RT-qPCR, microarray analysis, or next-generation sequencing.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of 5-Bromouridine-induced mutagenesis through tautomeric shifts.

Caption: Experimental workflow for 5-BrU labeling and immunoprecipitation of RNA.

Conclusion

5-Bromouridine is a versatile and powerful tool for molecular biologists. Its ability to be incorporated into nascent RNA provides an effective means to study the dynamics of transcription and RNA processing. Furthermore, its inherent biological activities as a mutagen, antiviral, and anticancer agent continue to be areas of active research with potential therapeutic implications. This guide has provided a comprehensive overview of 5-Bromouridine, from its fundamental properties to its practical applications, to aid researchers in leveraging this important molecule in their scientific endeavors.

References

5-Bromouridine (BrU) in RNA Labeling: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromouridine (BrU) is a halogenated analog of the nucleoside uridine (B1682114) that serves as a powerful tool for the metabolic labeling of newly transcribed RNA. Its incorporation into nascent RNA transcripts by cellular RNA polymerases allows for the specific isolation, quantification, and analysis of RNA synthesis and turnover. This technical guide provides an in-depth overview of the mechanism of action of 5-Bromouridine in RNA labeling, detailed experimental protocols for its application, a comparative analysis with other common RNA labeling reagents, and a discussion of its utility in studying RNA dynamics.

Introduction

The study of RNA transcription and decay is fundamental to understanding gene expression regulation in various biological processes, including development, disease, and response to therapeutic interventions. Metabolic labeling of RNA with nucleoside analogs provides a robust method to dynamically track the lifecycle of RNA molecules. 5-Bromouridine (BrU) has emerged as a widely used and reliable tool for this purpose.[1] As a structural analog of uridine, BrU is readily taken up by cells and incorporated into elongating RNA chains in place of its natural counterpart.[1] The key to its utility lies in the bromine atom at the 5th position of the uracil (B121893) base, which acts as a unique tag that can be specifically recognized by antibodies, allowing for the selective purification and analysis of newly synthesized RNA.[1] This guide will delve into the core principles of BrU-based RNA labeling and its application in advanced techniques such as Bromouridine sequencing (Bru-seq) and Bromouridine immunoprecipitation chase-deep sequencing (BRIC-seq).

Mechanism of Action

The mechanism of action of 5-Bromouridine in RNA labeling is a straightforward process of metabolic incorporation and subsequent immunodetection.

-

Cellular Uptake and Conversion: 5-Bromouridine is supplied to cells in culture media and is transported into the cytoplasm. Once inside the cell, it is phosphorylated by cellular kinases to 5-Bromouridine triphosphate (BrUTP).

-

Incorporation into Nascent RNA: During transcription, RNA polymerases recognize BrUTP as an analog of Uridine triphosphate (UTP) and incorporate it into the growing pre-mRNA chain opposite to adenosine (B11128) residues in the DNA template.

-

Immunodetection: The bromine atom on the incorporated BrU serves as a hapten. This allows for highly specific recognition by monoclonal antibodies, typically anti-BrdU/BrU antibodies, which do not recognize endogenous uridine.[1] This specific antibody-antigen interaction is the foundation for the isolation and detection of BrU-labeled RNA.

This process allows for the "pulse-labeling" of RNA, providing a snapshot of transcriptional activity within a defined time window.

Data Presentation: Quantitative Analysis of RNA Labeling Methods

The choice of an RNA labeling reagent is critical and depends on the specific experimental goals, cell type, and the balance between labeling efficiency and potential cellular perturbations. Below is a summary of quantitative data comparing 5-Bromouridine with other commonly used nucleoside analogs.

| Parameter | 5-Bromouridine (BrU) | 4-thiouridine (4sU) | 5-ethynyluridine (5-EU) |

| Labeling Principle | Incorporation of a halogenated uridine analog recognized by an antibody.[1] | Incorporation of a thiolated uridine analog that can be biotinylated. | Incorporation of an alkyne-modified uridine analog for click chemistry-based detection. |

| Reported Toxicity | Considered less toxic than 5-EU and 4sU, with minimal effects on cell viability during short-term use. | Can be more toxic than BrU, especially at higher concentrations and longer incubation times, potentially affecting rRNA synthesis. | Long-term incubation can negatively impact cell growth rates. |

| Labeling Efficiency | Generally efficient, though cell-type dependent. BrU-labeled RNA can constitute approximately 1% of total RNA after a labeling pulse. | Efficient incorporation, with reports of up to 80% conversion of 4sU to a cytosine analog in TUC-seq. | High correlation with transcriptional activity has been reported. |

| Detection Method | Antibody-based (Immunoprecipitation). | Thiol-specific biotinylation followed by streptavidin purification, or nucleotide conversion for sequencing. | Copper-catalyzed azide-alkyne cycloaddition (Click chemistry). |

Table 1: Comparison of RNA Labeling Nucleosides.

Below is an example of RNA half-life data obtained using BRIC-seq in A375 melanoma cells, demonstrating the type of quantitative data that can be generated.

| Transcript Type | Mean Half-life (hours) | Median Half-life (hours) |

| All Transcripts | 1.459 | 1.248 |

| mRNA | 1.512 | 1.324 |

| lncRNA | 1.077 | 0.9364 |

| Pseudogene | 1.564 | 1.248 |

Table 2: Transcriptome-wide half-life of various RNA species in A375 cells determined by BRIC-seq.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of 5-Bromouridine labeling experiments. Below are protocols for key applications.

General 5-Bromouridine Labeling of Cultured Cells

This protocol describes the basic steps for labeling cellular RNA with BrU.

Materials:

-

Cell culture medium

-

5-Bromouridine (BrU) stock solution (e.g., 50 mM in PBS, protected from light)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or other cell lysis buffer

-

RNA extraction kit

Procedure:

-

Culture cells to the desired confluency (typically 80-90% for adherent cells).

-

Prepare BrU-containing medium by adding the BrU stock solution to the pre-warmed culture medium to a final concentration of 2 mM.

-

Aspirate the old medium from the cells and replace it with the BrU-containing medium.

-

Incubate the cells for the desired labeling period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

After incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS.

-

Immediately lyse the cells by adding TRIzol reagent directly to the culture dish.

-

Collect the cell lysate and proceed with total RNA extraction according to the manufacturer's protocol of your chosen RNA extraction kit.

-

Store the extracted RNA at -80°C.

Bromouridine Sequencing (Bru-seq) for Nascent RNA Analysis

Bru-seq is a method to map and quantify newly synthesized RNA transcripts genome-wide.

Procedure:

-

Labeling: Perform BrU labeling as described in section 4.1. A 30-minute pulse is common.

-

RNA Isolation: Extract total RNA from the labeled cells. It is crucial to start with a sufficient amount of cells (e.g., a 150mm dish) as BrU-labeled RNA represents a small fraction of the total RNA.

-

Immunoprecipitation of BrU-labeled RNA:

-

Prepare anti-BrdU antibody-conjugated magnetic beads.

-

Incubate the total RNA with the antibody-conjugated beads to capture the BrU-labeled RNA.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

Elute the BrU-labeled RNA from the beads.

-

-

Library Preparation and Sequencing:

-

The eluted BrU-RNA is then used to construct a cDNA library suitable for next-generation sequencing (e.g., using an Illumina TruSeq RNA Library Prep Kit).

-

The library is then sequenced on a high-throughput sequencing platform.

-

-

Data Analysis: The sequencing reads are aligned to a reference genome to identify and quantify nascent transcripts.

Bromouridine Immunoprecipitation Chase-Deep Sequencing (BRIC-seq) for RNA Stability Analysis

BRIC-seq is used to determine the degradation rates of RNAs on a genome-wide scale.

Procedure:

-

Pulse Labeling: Label cells with BrU for an extended period (e.g., 12-24 hours) to ensure labeling of a significant portion of the transcriptome.

-

Chase: Replace the BrU-containing medium with fresh medium containing a high concentration of unlabeled uridine (e.g., 20 mM) to "chase" the BrU out of the nucleotide pool.

-

Time-course Collection: Harvest cells at various time points after the start of the chase (e.g., 0, 1, 3, 6, 12 hours).

-

RNA Isolation and Immunoprecipitation: For each time point, extract total RNA and perform immunoprecipitation of BrU-labeled RNA as described for Bru-seq.

-

Library Preparation and Sequencing: Prepare and sequence cDNA libraries from the immunoprecipitated RNA from each time point.

-

Data Analysis: The decrease in the abundance of specific BrU-labeled transcripts over the time course is used to calculate their degradation rates and half-lives.

Mandatory Visualizations

Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in 5-Bromouridine RNA labeling and its applications.

Conclusion

5-Bromouridine is a versatile and robust tool for the metabolic labeling of RNA, enabling detailed investigations into the dynamics of transcription and RNA processing. Its relatively low cytotoxicity and the specificity of antibody-based detection make it a valuable reagent for a variety of applications, from single-gene analysis to genome-wide studies of nascent transcription and RNA stability. The development of techniques like Bru-seq and BRIC-seq, which are underpinned by BrU labeling, has significantly advanced our ability to understand the complex regulatory networks that govern gene expression. For researchers and drug development professionals, these methods provide powerful means to assess the impact of compounds on RNA metabolism and to uncover novel regulatory mechanisms in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromouridine

This guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted applications of 5-Bromouridine (5-BrU), a halogenated analog of the nucleoside uridine (B1682114). It is designed to be a technical resource for professionals in molecular biology, medicinal chemistry, and drug development.

Discovery and Overview

5-Bromouridine is a synthetic pyrimidine (B1678525) nucleoside, structurally similar to uridine but with a bromine atom at the fifth position of the uracil (B121893) base. This modification allows 5-BrU to serve as a valuable tool in a variety of biochemical and cellular assays. It is readily taken up by cells and incorporated into newly synthesized RNA by cellular polymerases, making it an effective marker for nascent transcripts.[1] Its applications range from studying RNA metabolism and dynamics to acting as a potential therapeutic agent in antiviral and anticancer research.[2]

Chemical and Physical Properties

5-Bromouridine is a white, crystalline solid.[3] Its key chemical and physical properties are summarized below, providing essential data for its use in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₁BrN₂O₆ | [3] |

| Molar Mass | 323.10 g/mol | |

| Appearance | White crystalline solid/powder | |

| Melting Point | 180-182 °C (decomposes) | |

| Solubility | DMF: 10 mg/mL DMSO: 15 mg/mL PBS (pH 7.2): 5 mg/mL Water: Insoluble | |

| UV Absorption Maxima | 211, 280 nm | |

| Optical Activity | [α]22/D −11° (c = 2 in H₂O) | |

| CAS Number | 957-75-5 |

Cellular Uptake and Metabolism

Once introduced to cell culture, 5-Bromouridine is transported into the cell and enters the nucleotide salvage pathway. Here, it is recognized as a uridine analog and sequentially phosphorylated by cellular kinases to its active triphosphate form, 5-Bromouridine triphosphate (5-BrUTP). This process is crucial for its subsequent incorporation into RNA.

Nucleotide Salvage Pathway for 5-Bromouridine

The metabolic activation of 5-BrU follows a three-step phosphorylation cascade, catalyzed by specific cellular enzymes:

-

5-Bromouridine (5-BrU) → 5-Bromouridine Monophosphate (5-BrUMP): Catalyzed by Uridine-Cytidine Kinase (UCK).

-

5-BrUMP → 5-Bromouridine Diphosphate (5-BrUDP): Catalyzed by UMP/CMP Kinase.

-

5-BrUDP → 5-Bromouridine Triphosphate (5-BrUTP): Catalyzed by Nucleoside Diphosphate Kinase (NDPK).

The resulting 5-BrUTP is then used by RNA polymerases as a substrate for transcription, incorporating it into elongating RNA chains in place of UTP.

Experimental Protocols

Chemical Synthesis of 5-Bromouridine

Several methods exist for the bromination of uridine at the C-5 position. Below is a generalized protocol based on the use of Sodium Monobromoisocyanurate (SMBI), which is noted for its efficiency and mild reaction conditions.

Materials:

-

Uridine

-

Sodium Monobromoisocyanurate (SMBI)

-

Sodium Azide (NaN₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Deionized Water (H₂O)

-

Thin Layer Chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve uridine (1 equivalent) in a 1:9 solution of H₂O:CH₃CN.

-

Addition of Reagents: Add Sodium Azide (NaN₃, 4.0 equivalents) to the solution, followed by the addition of SMBI (1.05 equivalents) at room temperature while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes.

-

Work-up: Once the reaction is complete, filter the mixture and evaporate the solvent to dryness under reduced pressure. Co-evaporate the residue with acetonitrile to remove any remaining traces of water.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield pure 5-Bromouridine. This method typically results in a high yield (around 94%).

Note: Alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in DMF can also be used, achieving high yields in as little as 20 minutes for unprotected uridine.

Metabolic Labeling and Immunoprecipitation of RNA (BrU-IP)

This protocol describes a method for measuring the synthesis of new RNA within a specific timeframe by labeling with 5-BrU, followed by immunoprecipitation.

Materials:

-

HEK293T cells (or other cell line of interest)

-

Complete growth media (e.g., DMEM with 10% FCS)

-

5-Bromouridine (5-BrU) stock solution (e.g., 200 mM in DMSO)

-

Hank's Balanced Salt Solution (HBSS)

-

Trypsin-EDTA (0.05%)

-

RNA extraction kit

-

Anti-BrdU/BrU antibody

-

Protein A/G magnetic beads

-

IP buffer and wash buffers

-

cDNA synthesis kit and qPCR reagents

Procedure:

-

Cell Culture: Seed approximately 3.5 x 10⁶ HEK293T cells in a 10 cm petri dish and grow for 48 hours at 37°C and 5% CO₂.

-

Labeling: Prepare growth media containing 2 mM 5-BrU. Aspirate the old media from the cells and replace it with the 5-BrU-containing media. Incubate for a defined period (e.g., 1 hour) to label newly synthesized RNA.

-

Cell Harvest: After incubation, wash the cells with HBSS and detach them using trypsin. Neutralize the trypsin with complete growth media and pellet the cells by centrifugation.

-

RNA Extraction: Extract total RNA from the cell pellet using a standard RNA extraction kit according to the manufacturer's instructions.

-

Immunoprecipitation (IP):

-

Incubate a portion of the total RNA with an anti-BrdU/BrU antibody to form RNA-antibody complexes.

-

Add Protein A/G magnetic beads to the mixture to capture the complexes.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound RNA.

-

Elute the BrU-labeled RNA from the beads.

-

-

Analysis: Analyze the captured RNA using reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the synthesis rate of specific transcripts. The results can be compared to an input control (a fraction of the total RNA that did not undergo IP).

Key Applications and Mechanisms of Action

Analysis of RNA Dynamics

The primary application of 5-BrU is the metabolic labeling of RNA to study its synthesis, processing, and turnover. By introducing 5-BrU for a defined period (a "pulse"), researchers can isolate and quantify the RNA molecules transcribed during that window. This technique, often coupled with deep sequencing (BRIC-seq), allows for genome-wide determination of RNA half-lives. Compared to other uridine analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4sU), 5-BrU is considered less toxic for short-term labeling experiments.

Radiosensitization in Cancer Therapy

Halogenated pyrimidines, including the deoxy-analog of 5-BrU (5-Bromodeoxyuridine or BrdU), are known radiosensitizers. When incorporated into nucleic acids, they enhance the damaging effects of ionizing radiation. The mechanism involves the high electron affinity of the bromine atom. Upon irradiation, hydrated electrons (e⁻aq), a product of water radiolysis, are captured by the brominated base. This leads to dissociative electron attachment (DEA), causing the bromine atom to leave as a bromide ion (Br⁻) and creating a highly reactive uracilyl radical on the base. This radical can then induce further damage, such as strand breaks in the nucleic acid backbone. This property makes 5-BrU and its derivatives subjects of interest in research aimed at improving radiotherapy outcomes.

References

- 1. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromouridine, 98% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 5-Bromouridine, 98% 0.25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

5-Bromouridine as a Marker for Newly Synthesized RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromouridine (BrU) as a robust tool for labeling and analyzing newly synthesized RNA. We will delve into the core principles of BrU labeling, provide detailed experimental protocols for its application, and present a comparative analysis with other common RNA labeling methods.

Introduction to 5-Bromouridine (BrU) Labeling

5-Bromouridine is a halogenated analog of the nucleoside uridine (B1682114).[1] When introduced to cells, it is readily incorporated into nascent RNA transcripts by cellular RNA polymerases in place of uridine.[1] The key to its utility lies in the bromine atom at the 5th position of the uracil (B121893) base. This modification allows for specific recognition and immunoprecipitation by antibodies that target bromodeoxyuridine (BrdU), which cross-react with BrU.[2][3] This specificity enables the isolation and subsequent analysis of RNA molecules that were actively transcribed during the labeling period, providing a snapshot of transcriptional activity.

The use of BrU offers a significant advantage over methods that rely on transcriptional inhibitors like actinomycin (B1170597) D, as it has minimal effects on cell viability and physiology during short-term use.[4] This allows for the study of RNA synthesis and decay in a manner that more closely reflects the true physiological state of the cell.

Comparative Analysis of RNA Labeling Nucleosides

While BrU is a powerful tool, several other uridine analogs are also used for metabolic labeling of RNA. The choice of labeling reagent often depends on the specific experimental goals and the downstream applications. Below is a comparative summary of the most commonly used nucleosides.

| Feature | 5-Bromouridine (BrU) | 4-thiouridine (4sU) | 5-ethynyluridine (5-EU) |

| Labeling Principle | Incorporation into nascent RNA; detection via anti-BrdU/BrU antibody. | Incorporation into nascent RNA; thiol-specific biotinylation followed by streptavidin purification or nucleotide conversion for sequencing. | Incorporation into nascent RNA; detection via copper(I)-catalyzed click chemistry. |

| Labeling Efficiency | Generally efficient, with over 99% of retained reads in sequencing originating from BrU-labeled RNA. | High, with >90% conversion rates reported for methods like SLAM-seq and TUC-seq. | High correlation with transcriptional activity has been reported. |

| Toxicity | Considered less toxic than 5-EU and 4sU, especially with short-term use. | Can be toxic at higher concentrations and longer incubation times. | Can negatively impact growth rates with longer incubation times. |

| Perturbation to RNA Function | Generally considered to have a minor impact on RNA stability and function within the experimental timeframe. | Can induce resistance to nuclease digestion and may have a modest negative impact on translation. | Minimal interference reported. |

| Downstream Applications | Immunoprecipitation (IP) followed by RT-qPCR, microarray, or next-generation sequencing (e.g., Bru-seq, BRIC-seq). | SLAM-seq, TUC-seq, TimeLapse-seq, affinity purification. | Click chemistry-based detection for imaging, purification, and sequencing. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-Bromouridine.

Metabolic Labeling of Nascent RNA with 5-Bromouridine

This protocol describes the fundamental step of incorporating BrU into newly synthesized RNA in cultured cells.

Materials:

-

Cell culture medium

-

5-Bromouridine (BrU) stock solution (e.g., 50 mM in PBS, protect from light)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in the appropriate vessel.

-

Prepare the BrU-containing labeling medium. For a final concentration of 2 mM, add the appropriate volume of the BrU stock solution to the pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the BrU-containing labeling medium.

-

Incubate the cells at 37°C for the desired labeling period (e.g., 30-60 minutes for RNA synthesis analysis).

-

After the incubation, proceed immediately to cell lysis and RNA extraction.

Bru-Seq: Sequencing of Newly Synthesized RNA

Bru-seq (Bromouridine sequencing) is a method to identify and quantify newly transcribed RNA genome-wide.

Experimental Workflow for Bru-Seq:

Caption: Workflow for Bru-seq analysis.

Detailed Protocol:

-

Bromouridine Labeling: Label cells with 2 mM BrU for 30 minutes as described in protocol 3.1.

-

Cell Lysis and RNA Extraction: Immediately after labeling, lyse the cells using TRIzol reagent and extract total RNA according to the manufacturer's protocol. Perform DNase treatment to remove any contaminating genomic DNA.

-

Preparation of anti-BrdU Antibody-Conjugated Magnetic Beads:

-

Wash anti-mouse IgG magnetic Dynabeads with a suitable buffer.

-

Incubate the beads with an anti-BrdU antibody to allow for conjugation.

-

-

Immunoprecipitation of BrU-labeled RNA:

-

Heat the total RNA to 80°C for 10 minutes and then place it on ice.

-

Incubate the denatured RNA with the antibody-conjugated beads for 1 hour at room temperature with gentle rotation.

-

Wash the beads several times with a high-stringency wash buffer to remove non-specifically bound RNA.

-

Elute the BrU-labeled RNA from the beads.

-

-

cDNA Library Preparation and Sequencing:

-

Prepare a cDNA library from the enriched BrU-labeled RNA. This typically involves fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

Perform high-throughput sequencing of the prepared library.

-

-

Data Analysis: Align the sequencing reads to the reference genome and perform downstream analysis to identify and quantify nascent transcripts.

BRIC-Seq: Determining RNA Half-Lives

BRIC-seq (Bromouridine immunoprecipitation chase-deep sequencing) is a pulse-chase method used to determine the degradation rates and half-lives of RNAs on a genome-wide scale.

Experimental Workflow for BRIC-Seq:

Caption: Workflow for BRIC-seq analysis.

Detailed Protocol:

-

Pulse Labeling: Incubate cells with BrU for an extended period (e.g., 12-24 hours) to ensure labeling of a substantial portion of the transcriptome.

-

Chase:

-

At time zero (t0), wash the cells to remove the BrU-containing medium and replace it with fresh medium containing a high concentration of unlabeled uridine.

-

Collect cells at various time points after the start of the chase (e.g., 0, 1, 3, 6 hours).

-

-

RNA Extraction and Immunoprecipitation:

-

Extract total RNA from the cells collected at each time point.

-

Perform immunoprecipitation of BrU-labeled RNA for each time point as described in the Bru-Seq protocol.

-

-

Sequencing and Data Analysis:

-

Prepare sequencing libraries from the enriched BrU-labeled RNA from each time point and perform high-throughput sequencing.

-

Normalize the read counts for each transcript at each time point.

-

Calculate the decay rate and half-life for each transcript by fitting the decrease in its abundance over time to an exponential decay model.

-

Quantitative Data from BRIC-Seq:

A study using BRIC-seq in HeLa cells determined the half-lives of a large number of transcripts:

| RNA Type | Number of Transcripts Analyzed | Average Half-life |

| mRNAs | 11,052 | ~6.9 hours |

| ncRNAs | 1,418 | ~7.0 hours |

Signaling Pathways and Logical Relationships

The study of RNA synthesis and decay is fundamental to understanding gene regulation in various cellular processes and signaling pathways. For instance, the response to growth factors or stress signals often involves rapid changes in the transcription of specific genes. BrU-based methods can be employed to dissect these transcriptional dynamics.

Logical Relationship of Gene Expression Regulation:

Caption: Gene expression regulation pathway.

Conclusion

5-Bromouridine is a versatile and powerful tool for the metabolic labeling of newly synthesized RNA. Its relatively low toxicity and the specificity of detection make it an excellent choice for a wide range of applications, from quantifying nascent transcription with Bru-seq to determining genome-wide RNA half-lives with BRIC-seq. By providing a dynamic view of the transcriptome, BrU-based methodologies are invaluable for researchers in basic science and drug development seeking to unravel the complexities of gene regulation.

References

- 1. benchchem.com [benchchem.com]

- 2. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances: A Technical Guide to Uridine and 5-Bromouridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the naturally occurring nucleoside, uridine (B1682114), and its halogenated analog, 5-bromouridine. Understanding these distinctions at the atomic level is paramount for researchers in drug development and molecular biology, as the seemingly subtle addition of a bromine atom significantly impacts the molecule's physicochemical properties, conformational preferences, and biological activity. This guide provides a comprehensive comparison, supported by quantitative data, detailed experimental protocols, and visual representations of key structural features.

Core Structural and Physicochemical Properties

The primary structural difference between uridine and 5-bromouridine lies in the substitution at the C5 position of the pyrimidine (B1678525) ring. In 5-bromouridine, the hydrogen atom at this position is replaced by a bromine atom. This substitution leads to notable changes in the molecule's molecular weight, and the electronic environment of the uracil (B121893) ring.

| Property | Uridine | 5-Bromouridine |

| Molecular Formula | C₉H₁₂N₂O₆ | C₉H₁₁BrN₂O₆ |

| Molecular Weight | 244.20 g/mol | 323.10 g/mol |

Comparative Crystallographic Analysis

X-ray crystallography provides high-resolution data on the three-dimensional structure of molecules in their crystalline state. Analysis of the crystal structures of uridine and 5-bromouridine reveals specific alterations in bond lengths and angles within the uracil ring upon bromination.

Table 2: Key Bond Lengths (Å) and Bond Angles (°) - Representative Data

| Bond/Angle | Uridine (Representative) | 5-Bromouridine (Representative) |

| C4-C5 | ~1.43 Å | Varies |

| C5-C6 | ~1.34 Å | Varies |

| C5-Br | N/A | ~1.89 Å |

| ∠N3-C4-C5 | ~115° | Varies |

| ∠C4-C5-C6 | ~118° | Varies |

Note: The values for uridine are representative and can vary slightly between different crystal structures. The "Varies" notation for 5-bromouridine indicates that while specific data from a direct comparative table was not retrieved, these values are expected to differ from uridine due to the influence of the bromine atom. Further analysis of the raw crystallographic data (CIF files) would be required for a precise side-by-side comparison.

Conformational Preferences: Sugar Pucker and Glycosidic Bond Orientation

The conformation of the ribose sugar (sugar pucker) and the orientation of the base relative to the sugar (glycosidic bond torsion angle) are critical for the biological function of nucleosides. These parameters determine the overall shape of the molecule and its ability to fit into the active sites of enzymes or form specific hydrogen bonds in nucleic acid structures.

-

Sugar Pucker: The ribose ring in nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, most commonly the C2'-endo and C3'-endo forms. The C3'-endo pucker is characteristic of A-form RNA helices.

-

Glycosidic Bond Torsion Angle (χ): This angle describes the rotation around the N1-C1' bond and determines whether the base is oriented towards (syn) or away from (anti) the sugar. The anti conformation is predominant for pyrimidine nucleosides like uridine.

The introduction of a bulky substituent at the C5 position, such as a bromine atom, can influence these conformational preferences. While uridine predominantly adopts an anti conformation, the larger steric bulk of the bromine atom in 5-bromouridine can further stabilize this orientation.

Diagram 1: Uridine Structure

Caption: Chemical structure of uridine.

Diagram 2: 5-Bromouridine Structure

Caption: Chemical structure of 5-bromouridine.

Impact on Electronic Properties and Hydrogen Bonding

The introduction of the electronegative bromine atom at the C5 position significantly alters the electronic landscape of the uracil ring. This can be visualized through electrostatic potential maps, which depict the regions of positive and negative charge on the molecular surface. The bromine atom withdraws electron density from the pyrimidine ring, which can affect its hydrogen bonding capabilities and interactions with proteins.

Diagram 3: Logical Flow of Bromination's Impact

Caption: Impact of bromination on uridine's properties.

This alteration in electronic properties is a key factor in the diverse applications of 5-bromouridine in molecular biology, such as its use as a photosensitive cross-linking agent to study RNA-protein interactions.

Experimental Protocols

X-ray Crystallography of Nucleosides

Objective: To determine the three-dimensional atomic structure of uridine or 5-bromouridine.

Methodology:

-

Crystallization:

-

Prepare a supersaturated solution of the nucleoside in a suitable solvent (e.g., water, ethanol, or a mixture).

-

Employ a slow evaporation or vapor diffusion method to promote the growth of single, high-quality crystals. This is a critical and often challenging step.

-

Crystals should be of sufficient size (typically >0.1 mm in all dimensions) and free of defects.

-

-

Data Collection:

-

Mount a single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for high intensity and resolution.

-

Rotate the crystal and collect the diffraction patterns at various orientations using an area detector (e.g., CCD or pixel detector).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the intensities and positions of the reflections.

-

Solve the "phase problem" to generate an initial electron density map. For small molecules like nucleosides, direct methods are typically used.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to obtain the final, high-resolution structure. The quality of the final structure is assessed using metrics like the R-factor.

-

Diagram 4: X-ray Crystallography Workflow

Caption: Workflow for X-ray crystallography.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation of uridine or 5-bromouridine, including sugar pucker and glycosidic torsion angle.

Methodology:

-

Sample Preparation:

-

Dissolve a high-purity sample of the nucleoside in a deuterated solvent (e.g., D₂O, DMSO-d₆) to the desired concentration.

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Place the sample in the NMR spectrometer.

-

Acquire a series of one- and two-dimensional NMR spectra, including:

-

¹H NMR: To observe proton chemical shifts and coupling constants (J-couplings).

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the ribose ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the syn or anti conformation of the glycosidic bond.

-

¹³C NMR: To obtain information about the carbon skeleton.

-

-

-

Data Analysis:

-

Assign all proton and carbon resonances to their respective atoms in the molecule.

-

Analyze the J-coupling constants between the ribose protons to determine the sugar pucker conformation.

-

Analyze the NOE cross-peaks between the base protons (e.g., H6) and the ribose protons (e.g., H1') to determine the glycosidic torsion angle. An NOE between H6 and H1' is indicative of an anti conformation.

-

Diagram 5: NMR Conformational Analysis Logic

Caption: Logic flow for NMR-based conformational analysis.

Conclusion

The substitution of a hydrogen atom with a bromine atom at the C5 position of uridine brings about significant and measurable structural changes. These include an increase in molecular weight and alterations to the geometry and electronic environment of the pyrimidine ring. These fundamental structural differences cascade into changes in conformational preferences and intermolecular interactions, ultimately dictating the distinct biological activities and applications of 5-bromouridine in research and drug development. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to further investigate these and other nucleoside analogs.

References

An In-depth Technical Guide to 5-Bromouridine Incorporation into Nascent RNA Transcripts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of 5-Bromouridine (BrU) incorporation for the analysis of nascent RNA transcripts. Discover the kinetics of RNA synthesis and decay, and gain insights into gene regulation at the transcriptional level.

Introduction: Unveiling Transcriptional Dynamics with 5-Bromouridine

5-Bromouridine (BrU) is a halogenated analog of the nucleoside uridine (B1682114) that serves as a powerful tool for labeling and isolating newly synthesized RNA.[1][2][3] By introducing BrU to cells in culture, it is readily taken up and incorporated into elongating RNA chains by cellular RNA polymerases in place of uridine.[1][4] The key to its utility lies in the bromine atom at the 5th position of the uracil (B121893) base, which allows for specific recognition and immunoprecipitation of the labeled RNA using antibodies that recognize 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and BrU. This technique, often referred to as BrU-seq when coupled with next-generation sequencing, enables the study of transient RNA species and provides a dynamic view of the transcriptome, offering insights into transcription rates, RNA processing, and degradation kinetics.

Compared to other uridine analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4sU), BrU is considered less toxic to cells, especially with short-term use, making it a preferred choice for many applications. The ability to pulse-label nascent RNA with BrU allows researchers to distinguish between changes in RNA levels due to alterations in synthesis versus degradation, a critical aspect in understanding gene expression regulation.

The Mechanism of 5-Bromouridine Incorporation

The process of 5-Bromouridine incorporation into nascent RNA transcripts follows the cell's natural nucleotide salvage pathway.

Figure 1: Mechanism of 5-Bromouridine Incorporation and Isolation. This diagram illustrates the cellular uptake and phosphorylation of 5-Bromouridine, its incorporation into nascent RNA during transcription, and the subsequent immunoprecipitation-based isolation of the labeled transcripts.

Once introduced into the cell culture medium, 5-Bromouridine is transported into the cell. Inside the cell, it is phosphorylated by cellular kinases to 5-Bromouridine monophosphate (BrUMP), then to 5-Bromouridine diphosphate (B83284) (BrUDP), and finally to 5-Bromouridine triphosphate (BrUTP). This activated form, BrUTP, is then recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts in place of UTP. The resulting BrU-labeled RNA can then be specifically isolated from the total RNA pool using antibodies that target the brominated uridine.

Quantitative Data on 5-Bromouridine Labeling

The efficiency and outcome of 5-Bromouridine labeling can be quantified to ensure experimental success and for comparative analyses.

| Parameter | Typical Value/Range | Cell Line/System | Notes | Reference |

| BrU Concentration in Media | 2 mM | Adherent and suspension cells | A stock solution of 50 mM BrU in PBS is often used. | |

| Labeling Incubation Time | 30 - 60 minutes | Various cell lines | Shorter times are used to capture nascent transcripts with minimal influence from RNA degradation. | |

| Proportion of BrU-labeled RNA | ~1% of total RNA | General estimate | This highlights the need for a significant amount of starting material for successful isolation. | |

| Fold Enrichment of Labeled RNA | 9- to 44-fold change | AsPC-1 cells | This was observed for GAS5 and GAPDH transcripts after 1 hour of labeling compared to background. | |

| Minimum Cell Number | 5 million cells | Most cell lines | Recommended for a standard 150 mm plate to yield sufficient RNA for library preparation. | |

| Starting Total RNA for IP | 40 µg | HEK293T cells | This amount is diluted to a total volume of 200 µL for the immunoprecipitation step. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of 5-Bromouridine labeling techniques. Below are summarized protocols for key experimental stages.

5-Bromouridine Labeling of Cells

This protocol describes the metabolic labeling of nascent RNA with 5-Bromouridine in cultured cells.

Figure 2: BrU Labeling Experimental Workflow. This flowchart outlines the key steps for metabolically labeling nascent RNA in cultured cells with 5-Bromouridine, from media preparation to total RNA extraction.

Materials:

-

Cultured cells (e.g., HEK293T, adherent or suspension)

-

50 mM 5-Bromouridine (BrU) stock solution in PBS

-

Conditioned cell culture medium

-

Hank's buffer or PBS

-

TRIzol or other cell lysis reagent

-

RNA isolation kit

-

DNase I

Procedure:

-

Cell Culture: Grow cells to the desired confluency (e.g., 80-90% for a 150 mm plate). For a 10 cm dish, seed approximately 3.5 x 10^6 HEK293T cells to yield over 40 µg of RNA after 48 hours.

-

Prepare BrU-containing Media: For adherent cells, aspirate a portion of the conditioned media (e.g., 9.6 ml from a 150 mm plate or 8 ml from a 10 cm dish) and add the 50 mM BrU stock solution to a final concentration of 2 mM. It is recommended to use conditioned media to avoid inducing changes in gene expression.

-

Labeling: Remove the remaining media from the cells and add back the BrU-containing media. Incubate the cells at 37°C for 30 to 60 minutes.

-

Cell Lysis and RNA Extraction: After incubation, wash the cells with buffer (e.g., Hank's buffer or PBS). Lyse the cells directly on the plate using a lysis reagent like TRIzol. Proceed with total RNA extraction according to the manufacturer's protocol of your chosen RNA isolation kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

Immunoprecipitation of BrU-labeled RNA

This protocol details the isolation of BrU-labeled RNA from the total RNA pool.

Figure 3: BrU-IP Workflow. This diagram shows the process of immunoprecipitating BrU-labeled RNA, from denaturing the total RNA to eluting the purified nascent transcripts.

Materials:

-

Total RNA containing BrU-labeled transcripts

-

Anti-BrdU/BrU antibody

-

Protein A/G magnetic beads

-

Immunoprecipitation (IP) buffer

-

Wash buffers

-

Elution buffer

Procedure:

-

RNA Denaturation: Take a specific amount of total RNA (e.g., 40 µg) and heat it at 80°C for 2-10 minutes to denature the RNA, then place it on ice.

-

Antibody-Bead Conjugation: Prepare antibody-conjugated beads by incubating protein A/G magnetic beads with an anti-BrdU/BrU antibody.

-

Immunoprecipitation: Add the denatured RNA to the antibody-conjugated beads in an appropriate binding buffer and incubate for 1-2 hours at 4°C with gentle rotation to allow the antibody to capture the BrU-labeled RNA.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound RNA.

-

Elution: Elute the captured BrU-labeled RNA from the beads using an elution buffer. The eluted RNA is now ready for downstream applications.

Downstream Applications

The isolated BrU-labeled RNA can be analyzed by various techniques to study transcriptional dynamics.

-

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This method is used to quantify the synthesis rates of specific genes of interest.

-

Next-Generation Sequencing (NGS) (BrU-seq): This high-throughput approach allows for the genome-wide analysis of nascent transcription, providing insights into the synthesis and stability of all transcribed RNAs, including protein-coding and non-coding transcripts.

-

Microarray Analysis: Labeled RNA can be hybridized to microarrays to assess changes in the transcription of a large number of genes simultaneously.

Considerations and Troubleshooting

-

Toxicity: While BrU is less toxic than other analogs, long-term exposure or high concentrations can have adverse effects on cell viability and may induce mutations. It is advisable to perform toxicity assays for your specific cell line and experimental conditions.

-

Labeling Efficiency: The efficiency of BrU incorporation can be cell-type dependent. It is recommended to perform an initial test to confirm BrU incorporation in your cell line of choice, for example, via dot blot or ELISA using an anti-BrU antibody.

-

Background Binding: Non-specific binding of RNA to the beads can be a source of background noise. Ensure thorough washing steps and consider blocking the beads (e.g., with heparin) to minimize this.

-

Low Yield: The amount of BrU-labeled RNA is a small fraction of the total RNA. Starting with a sufficient number of cells and total RNA is critical for obtaining enough material for downstream analysis.

Conclusion

The incorporation of 5-Bromouridine into nascent RNA transcripts is a robust and versatile method for investigating the dynamics of transcription. By enabling the specific isolation of newly synthesized RNA, this technique provides a powerful means to dissect the mechanisms of gene regulation at the level of RNA synthesis and decay. With careful experimental design and execution, researchers can gain valuable insights into the ever-changing landscape of the transcriptome.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromouridine - Wikipedia [en.wikipedia.org]

- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometric analysis of RNA synthesis by detection of bromouridine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Bromouridine (BrU) Labeling of Nascent RNA in Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering insights into the immediate transcriptional responses to various stimuli. 5-Bromouridine (BrU), a halogenated analog of uridine, is a powerful tool for metabolic labeling of newly synthesized RNA in vivo.[1][2] Once introduced to cells or organisms, BrU is incorporated into elongating RNA chains by RNA polymerases.[3][4] The subsequent immunocapture of BrU-labeled transcripts allows for their isolation and downstream analysis, enabling the study of transcription dynamics, RNA processing, and decay rates.[5] This approach is less toxic than other analogs like 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU), making it suitable for a wider range of experimental setups.

These application notes provide detailed protocols for BrU labeling of nascent RNA in both cultured cells and animal models, followed by immunoprecipitation and preparation for next-generation sequencing.

Quantitative Data Summary

The efficiency of BrU labeling and subsequent RNA recovery can vary depending on the cell type, metabolic activity, and the specific protocol used. The following tables summarize typical quantitative data obtained from BrU labeling experiments.

Table 1: Typical RNA Yields from Cultured Cells

| Cell Line | Culture Dish Size | Approximate Cell Number | Total RNA Yield (µg) | Reference |

| HEK293 | 10 cm | 10 x 10⁶ | ~250 | |

| HEK293T | 10 cm | 3.5 x 10⁶ (seeded) | >40 | |

| HeLa | - | - | - |

Table 2: BrU Labeling and Immunoprecipitation Parameters

| Parameter | Value/Range | Notes | Reference |

| BrU concentration (in vitro) | 150 µM - 2 mM | Dependent on cell type and experimental goals. | |

| Labeling time (in vitro) | 5 min - 12 h | Shorter times for nascent transcription analysis, longer for RNA stability. | |

| BrU administration (in vivo) | Intraperitoneal injection | Common route for systemic delivery in rodents. | |

| BrU dosage (in vivo) | 2 mg per mouse | Example dosage for in vivo labeling. | |

| Anti-BrdU Antibody | Clones: BR-3, BMC-9318, Bu-33, IIB5, 2B1 | Choice of antibody can impact immunoprecipitation efficiency. |

Experimental Protocols

Protocol 1: BrU Labeling of Nascent RNA in Cultured Cells

This protocol describes the labeling of nascent RNA in mammalian cell lines grown in culture.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

5-Bromouridine (BrU) stock solution (e.g., 100 mM in sterile water or DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

TRIzol reagent or other RNA lysis buffer

-

RNase-free water

Procedure:

-

Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment. For a 10 cm dish of HEK293T cells, seed approximately 3.5 x 10⁶ cells 48 hours prior to labeling.

-

BrU Labeling:

-

Prepare fresh culture medium containing the desired final concentration of BrU (e.g., 2 mM).

-

Aspirate the old medium from the cells.

-

Add the BrU-containing medium to the cells. For a 10 cm dish, use 8-10 mL of medium.

-

Incubate the cells for the desired labeling period (e.g., 30-60 minutes for nascent transcript analysis) in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Lysis and RNA Isolation:

-

After incubation, remove the BrU-containing medium.

-

Wash the cells once with ice-cold PBS.

-

Add 1 mL of TRIzol reagent directly to the culture dish to lyse the cells.

-

Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube.

-

Proceed with RNA isolation according to the TRIzol manufacturer's protocol or other preferred RNA extraction method.

-

-

RNA Quantification and Storage:

-

Resuspend the final RNA pellet in RNase-free water.

-

Measure the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

Store the RNA at -80°C until further use.

-

Protocol 2: Immunoprecipitation of BrU-labeled RNA

This protocol describes the enrichment of BrU-labeled RNA from a total RNA sample.

Materials:

-

Total RNA containing BrU-labeled transcripts

-

Anti-BrdU antibody conjugated to magnetic beads (e.g., Protein A/G beads)

-

Immunoprecipitation (IP) buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)

-

Wash buffer (e.g., IP buffer with higher salt concentration)

-

Elution buffer (e.g., 5 mM Tris–HCl, pH 7.5, 300 mM NaCl, 1 mM EDTA, 20 mM DTT, and 0.1 % SDS)

-

RNase inhibitors

-

RNase-free tubes and reagents

Procedure:

-

Bead Preparation:

-

Resuspend the anti-BrdU magnetic beads in the vial.

-

Transfer the required amount of beads to a new RNase-free tube.

-

Wash the beads with IP buffer according to the manufacturer's instructions.

-

-

RNA Denaturation and Binding:

-

Dilute 25-50 µg of total RNA in RNase-free water.

-

Heat the RNA at 65°C for 5 minutes to denature, then immediately place on ice.

-

Add IP buffer and RNase inhibitors to the denatured RNA.

-

Add the prepared anti-BrdU beads to the RNA sample.

-

Incubate on a rotator for 1-2 hours at 4°C to allow for antibody-RNA binding.

-

-

Washing:

-

Place the tube on a magnetic stand to capture the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads 3-4 times with wash buffer. For each wash, resuspend the beads in the buffer, incubate briefly, and then recapture the beads on the magnetic stand.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Add elution buffer to the beads and incubate at room temperature for 5-10 minutes with occasional vortexing. Some protocols may require heating to 95°C for 10 minutes.

-

Place the tube on the magnetic stand and carefully transfer the supernatant containing the eluted BrU-labeled RNA to a new RNase-free tube.

-

Repeat the elution step for a total of 2-3 elutions to maximize recovery.

-

-

RNA Purification:

-

Purify the eluted RNA using a standard RNA clean-up protocol (e.g., ethanol (B145695) precipitation or a column-based kit).

-

Resuspend the final BrU-labeled RNA pellet in a small volume of RNase-free water.

-

The enriched RNA is now ready for downstream applications such as RT-qPCR or library preparation for sequencing.

-

Visualizations

Caption: Experimental workflow for 5-Bromouridine labeling of nascent RNA.

Caption: Metabolic incorporation of 5-Bromouridine into nascent RNA.

References

- 1. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. salic.med.harvard.edu [salic.med.harvard.edu]

- 4. pnas.org [pnas.org]

- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing 5-Bromouridine for Pulse-Chase Analysis of RNA Decay

References

- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5′-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives | Springer Nature Experiments [experiments.springernature.com]

Determining RNA Half-Lives with BRIC-seq: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocol for utilizing 5'-Bromouridine IP Chase followed by sequencing (BRIC-seq) to determine genome-wide RNA half-lives. This powerful technique offers a snapshot of RNA stability, a critical layer of gene regulation, providing valuable insights for basic research and drug development.

Introduction to BRIC-seq

BRIC-seq is a metabolic labeling method used to measure the decay rates of RNA molecules across the transcriptome.[1][2] The technique involves introducing a uridine (B1682114) analog, 5'-Bromouridine (BrU), into cellular RNA.[3] By chasing the fate of this labeled RNA over time, researchers can calculate the half-life of individual transcripts without the need for transcriptional inhibitors, which can have confounding cellular effects.[4][5] This method is particularly valuable for understanding post-transcriptional gene regulation and identifying factors that modulate RNA stability.

Applications in Research and Drug Development

Understanding RNA half-life is crucial in various research areas:

-

Uncovering Gene Regulatory Mechanisms: RNA stability is a key determinant of steady-state mRNA levels and, consequently, protein expression. BRIC-seq can elucidate how different cellular conditions or the activity of RNA-binding proteins and microRNAs impact gene expression.

-

Cancer Biology: Aberrant RNA stability is increasingly recognized as a hallmark of cancer. BRIC-seq can identify dysregulated RNA decay pathways and potential therapeutic targets.

-

Drug Discovery and Development:

-

Mechanism of Action Studies: BRIC-seq can reveal if a drug candidate alters the stability of specific transcripts, providing insights into its molecular mechanism.

-

Target Validation: By observing changes in the half-lives of target mRNAs upon drug treatment, researchers can confirm drug efficacy and specificity.

-

Biomarker Discovery: Changes in the stability of certain RNAs in response to a drug can serve as biomarkers for drug efficacy or patient response.

-

Experimental and Data Analysis Workflow

The BRIC-seq workflow can be broken down into several key stages, from cell culture to data analysis.

Caption: The overall workflow of a BRIC-seq experiment.

Quantitative Data Summary

BRIC-seq allows for the quantitative assessment of RNA half-lives on a genome-wide scale. The following tables provide examples of RNA half-life data obtained using BRIC-seq in different human cell lines.

Table 1: Distribution of RNA Half-Lives in HeLa Cells

| RNA Type | Number of Transcripts Analyzed | Average Half-Life (hours) |

| mRNAs | 11,052 | ~6.9 |

| ncRNAs | 1,418 | ~7.0 |

Table 2: RNA Half-Life Distribution in A375 Melanoma Cells

| RNA Species | Mean Half-Life (hours) | Median Half-Life (hours) |

| All Transcripts | 1.459 | 1.248 |

| mRNA | 1.512 | 1.324 |

| lncRNA | 1.077 | 0.9364 |

| Pseudogene | 1.564 | 1.248 |

Detailed Experimental Protocols

I. Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate mammalian cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

-

BrU Labeling: Add 5'-Bromouridine (BrU) to the culture medium to a final concentration of 100-200 µM. The optimal concentration may need to be determined empirically for each cell line.

-

Incubation: Incubate the cells for 12-24 hours to ensure sufficient incorporation of BrU into newly transcribed RNA.

II. Chase and Time-Course Collection

-

Medium Removal: After the labeling period, aspirate the BrU-containing medium.

-

Cell Wash: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual BrU.

-

Chase: Add fresh, pre-warmed culture medium containing a high concentration of unlabeled uridine (e.g., 2 mM) to chase the BrU-labeled RNA.

-

Time-Point Collection: Harvest cells at various time points after the start of the chase (e.g., 0, 1, 3, 6, 12 hours). The 0-hour time point represents the initial amount of labeled RNA.

III. RNA Extraction and Immunoprecipitation

-

Total RNA Extraction: Extract total RNA from the harvested cells at each time point using a standard method such as TRIzol reagent or a column-based kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

BrU-RNA Immunoprecipitation (IP):

-

Fragment the RNA to an appropriate size (e.g., 200-500 nucleotides) by chemical or enzymatic methods.

-

Incubate the fragmented RNA with an anti-BrdU antibody conjugated to magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the BrU-labeled RNA from the beads.

-

IV. RNA-seq Library Preparation and Sequencing

-

Library Preparation: Prepare sequencing libraries from the eluted BrU-RNA using a strand-specific RNA-seq library preparation kit.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

Data Analysis Protocol

I. Pre-processing and Alignment

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

-

Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

II. Quantification and Normalization

-

Read Quantification: Count the number of reads mapping to each gene at each time point using tools like featureCounts or HTSeq.

-

Normalization: Normalize the read counts to account for differences in sequencing depth and gene length. A common method is to calculate Reads Per Kilobase of transcript per Million mapped reads (RPKM) or Transcripts Per Million (TPM). For BRIC-seq, it is also crucial to normalize the counts at later time points to the 0-hour time point for each gene.

III. Half-Life Calculation

-

Decay Rate Calculation: For each gene, fit the normalized read counts over the time course to a first-order decay model: N(t) = N(0) * e^(-kt) where N(t) is the amount of RNA at time t, N(0) is the initial amount of RNA, and k is the decay rate constant. This is often done by performing a linear regression on the log-transformed normalized counts.

-

Half-Life Calculation: Calculate the RNA half-life (t₁/₂) using the decay rate constant: t₁/₂ = ln(2) / k.

Signaling Pathways in RNA Decay

BRIC-seq can be used to study the impact of various signaling pathways on RNA stability. The major mRNA decay pathways in eukaryotes involve deadenylation-dependent and independent mechanisms.

Caption: Major mRNA decay pathways in eukaryotes.

BRIC-seq can be employed to investigate how signaling pathways, such as those activated by growth factors or stress, impinge on these core decay machineries to regulate the stability of specific transcripts. For instance, a drug that inhibits a kinase in a signaling cascade might lead to changes in the phosphorylation status of an RNA-binding protein, thereby altering its ability to stabilize or destabilize target mRNAs, a phenomenon that can be quantitatively assessed using BRIC-seq.

References

- 1. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells. | Semantic Scholar [semanticscholar.org]

- 3. GitHub - Imamachi-n/BridgeR2: Genome-Wide RNA Degradation Analysis Using BRIC-Seq Data [github.com]

- 4. Genome-wide determination of RNA stability reveals hundreds of short-lived noncoding transcripts in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing the Transcriptome in Action: 5-Bromouridine Labeling for Transcription Site Analysis

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction